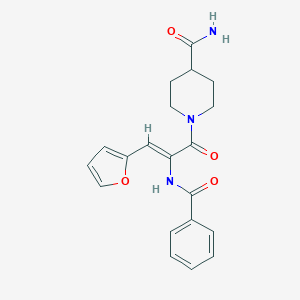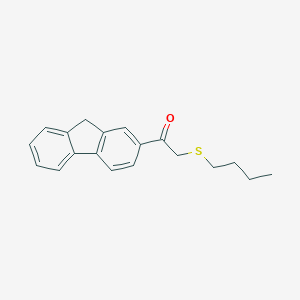![molecular formula C24H27NO2 B304488 4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate](/img/structure/B304488.png)
4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-phenylethyl)-4-azatricyclo[5210~2,6~]dec-10-yl benzoate is a complex organic compound with a unique structure that combines a benzoate ester with a tricyclic amine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate typically involves multiple steps, starting with the preparation of the tricyclic amine and the benzoate ester. The tricyclic amine can be synthesized through a series of cyclization reactions involving appropriate precursors under controlled conditions. The final step involves esterification of the tricyclic amine with benzoic acid or its derivatives under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反应分析
Types of Reactions
4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler, reduced forms of the compound.
科学研究应用
Chemistry
In chemistry, 4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of tricyclic amines with biological targets. Its structural features make it a valuable tool for investigating the mechanisms of action of related compounds.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its unique structure may confer specific biological activities, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its tricyclic structure may impart unique mechanical or chemical properties to materials, making it useful in various applications.
作用机制
The mechanism of action of 4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate involves its interaction with specific molecular targets. The tricyclic amine moiety can interact with biological receptors or enzymes, modulating their activity. The benzoate ester group may also play a role in the compound’s overall biological activity by influencing its solubility and membrane permeability.
相似化合物的比较
Similar Compounds
- [2-(2-Phenylethyl)-2-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate
- [4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] acetate
- [4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] propionate
Uniqueness
What sets 4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate apart from similar compounds is its specific combination of the tricyclic amine and benzoate ester. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
属性
分子式 |
C24H27NO2 |
|---|---|
分子量 |
361.5 g/mol |
IUPAC 名称 |
[4-(2-phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate |
InChI |
InChI=1S/C24H27NO2/c26-24(18-9-5-2-6-10-18)27-23-19-11-12-20(23)22-16-25(15-21(19)22)14-13-17-7-3-1-4-8-17/h1-10,19-23H,11-16H2 |
InChI 键 |
MWVAYBRVMWOVBX-UHFFFAOYSA-N |
SMILES |
C1CC2C3CN(CC3C1C2OC(=O)C4=CC=CC=C4)CCC5=CC=CC=C5 |
规范 SMILES |
C1CC2C3CN(CC3C1C2OC(=O)C4=CC=CC=C4)CCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(6,7-DICHLORO-1-HYDROXY-3-OXO-1,2,3,4-TETRAHYDRO-1,2,4-BENZOTRIAZIN-2-YL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE](/img/structure/B304407.png)
![2-(1-HYDROXY-3-OXO-1,2,3,4-TETRAHYDRO-1,2,4-BENZOTRIAZIN-2-YL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE](/img/structure/B304408.png)
![3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione](/img/structure/B304409.png)
![3-{[2-(2-Methoxyphenyl)ethyl]amino}-1-[4-(3-{[2-(2-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B304411.png)
![3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione](/img/structure/B304413.png)
![3-[(2,3-Dimethoxyphenyl)methylamino]-1-[4-[3-[(2,3-dimethoxyphenyl)methylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione](/img/structure/B304414.png)
![3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B304416.png)
![2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B304420.png)

![[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone](/img/structure/B304424.png)
![[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone](/img/structure/B304425.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304426.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile](/img/structure/B304427.png)

